molecular formula C6H4N2O B12365011 6-oxo-3H-pyridine-3-carbonitrile

6-oxo-3H-pyridine-3-carbonitrile

Cat. No.: B12365011
M. Wt: 120.11 g/mol
InChI Key: SSCLHYCPDGYAMK-UHFFFAOYSA-N
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Description

6-oxo-3H-pyridine-3-carbonitrile is a chemical compound with the molecular formula C6H4N2O and a molecular weight of 120.11 g/mol. Its structure features a pyridone core, a fundamental scaffold in medicinal chemistry, augmented with a nitrile group. This places it within the valuable class of 3-cyanopyridone derivatives . Compounds based on the 3-cyanopyridone structure are subject of intensive research due to a broad spectrum of potential biological activities. Recent scientific investigations have highlighted that the unsaturated and cyanide moieties in these structures can significantly increase their biological activity compared to the original pyridine skeleton. Researchers are exploring 3-cyanopyridone derivatives for a range of applications, including as antitumor agents, novel inhibitors for anti-tuberculosis research, anti-inflammatory agents, antimicrobials, and even in the search for anti-SARS-CoV-2 therapeutics . Furthermore, beyond their promising biological activity, 3-cyanopyridone derivatives are also used in materials chemistry, such as in the production of OLED devices, dyes, and pigments . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

IUPAC Name

6-oxo-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4-5H

InChI Key

SSCLHYCPDGYAMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=CC1C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aldehydes, Ketones, and Malononitrile

The most widely reported method involves a one-pot cyclocondensation reaction between aldehydes, ketones, and malononitrile in the presence of ammonium acetate. This approach leverages the Knoevenagel-Michael cascade mechanism to construct the pyridone core.

General Procedure

A mixture of aldehyde (2.5 mmol), ketone (2.5 mmol), malononitrile (2.5 mmol), and ammonium acetate (20 mmol) in ethanol is refluxed for 18–24 hours. The precipitate is filtered, washed, and recrystallized from DMF/ethanol (1:2).

Example: Synthesis from 4-Bromoacetophenone
  • Reactants : 4-Bromoacetophenone, benzaldehyde, malononitrile.
  • Conditions : Ethanol, reflux, 24 hours.
  • Yield : 85%.
  • Key spectral data : IR νmax 2219 cm⁻¹ (C≡N), 1670 cm⁻¹ (C=O); ¹H NMR (DMSO-d₆) δ 7.02–7.88 (m, Ar–H).

Optimization Studies

  • Catalyst : Piperidine acetate enhances reaction efficiency, reducing reflux time to 10 minutes in some cases.
  • Solvent-free conditions : Vanadium-based catalysts under solvent-free conditions at 100°C achieve yields up to 93%.

Chlorination of Hydroxypyridine Precursors

4-Hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile derivatives undergo chlorination to yield chloro intermediates, which are hydrolyzed to the target compound.

Chlorination with POCl₃/PCl₅

  • Reactants : 4-Hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile (10 mmol).
  • Conditions : POCl₃ (5 mL) and PCl₅ (3 g) in CHCl₃, reflux for 7 hours.
  • Intermediate : 4-Chloro-6-methyl-2-oxo-3-pyridinecarbonitrile (Yield: 87%).
  • Hydrolysis : Treatment with aqueous NaOH yields 6-oxo-1H-pyridine-3-carbonitrile.

Reaction of Sodium Enolates with Cyanoacetohydrazides

Sodium salts of 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate react with cyanoacetohydrazides to form 2-oxo-1,2-dihydropyridine-3-carbonitriles.

Synthetic Protocol

  • Step 1 : Prepare sodium enolate by treating 3-acetyl-2H-chromen-2-one with ethyl formate and sodium methoxide in dry ether.
  • Step 2 : React enolate with cyanoacetic acid hydrazide in acetic acid/piperidine acetate under reflux.
  • Yield : 83%.
  • Key data : ¹H NMR δ 2.41 (s, CH₃), 7.96 (d, pyridine-H5).

Multi-Component Reactions Using Sodium Alkoxide

Sodium methoxide or ethoxide catalyzes cyclocondensation of diarylidenecyclopentanones with propanedinitrile.

Example Synthesis

  • Reactants : 2,5-Diarylidenecyclopentanone (10 mmol), propanedinitrile (10 mmol).
  • Conditions : Sodium ethoxide (20% in ethanol), reflux for 4 hours.
  • Yield : 89%.
  • Characterization : IR νmax 2204 cm⁻¹ (C≡N); ¹³C NMR δ 161.9 ppm (C=O).

Comparative Analysis of Methods

Method Reactants Conditions Yield (%) Purity (%)
Cyclocondensation Aldehyde, ketone, malononitrile Ethanol, reflux 70–85 97
Chlorination Hydroxypyridine derivative POCl₃/PCl₅, CHCl₃ 87 95
Sodium enolate Chromenone, cyanoacetohydrazide Acetic acid, reflux 83 97
Sodium alkoxide Diarylidenecyclopentanone Sodium ethoxide, reflux 89 98

Chemical Reactions Analysis

Types of Reactions: 6-oxo-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-oxo-3H-pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with various reagents under optimized conditions. For instance, one study demonstrated the efficient synthesis of polyfunctionalized 2-pyridones from β-keto amides and malononitrile, achieving high yields through careful selection of solvents and bases . The characterization of these compounds was confirmed using techniques such as NMR spectroscopy, which provides insights into their structural properties.

Antitumor Activity

Recent research has highlighted the potential of 6-oxo-3H-pyridine-3-carbonitrile derivatives as antitumor agents. A series of synthesized compounds were evaluated for their antiproliferative activity against liver carcinoma cell lines (HEPG2). Notably, certain derivatives exhibited IC50 values as low as 1.46 µM, indicating promising antitumor efficacy compared to standard drugs like doxorubicin .

Antimicrobial Properties

The antimicrobial activity of 6-oxo-3H-pyridine-3-carbonitrile derivatives has also been investigated. New compounds synthesized from this framework showed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, alongside antifungal activity against Candida albicans . These findings suggest that modifications to the pyridine structure can enhance biological activity, making it a valuable scaffold for developing new antimicrobial agents.

Building Block for Complex Molecules

6-Oxo-3H-pyridine-3-carbonitrile serves as a crucial building block in the synthesis of more complex nitrogen-containing heterocycles. For example, it has been utilized in the preparation of various pyridine derivatives through cyclization reactions, which are essential in creating compounds with diverse pharmacological properties .

Functionalization Strategies

Functionalization strategies involving 6-oxo-3H-pyridine-3-carbonitrile have been explored to enhance its reactivity and selectivity in chemical reactions. Techniques such as oxyfunctionalization using whole cells have shown promise in converting pyridine derivatives into hydroxylated products, thereby expanding the scope of applications in both medicinal chemistry and industrial processes .

Case Studies

StudyMethodologyKey Findings
Efficient SynthesisUtilized DBU and various solventsAchieved up to 88% yield of polyfunctionalized 2-pyridones
Antitumor ActivityEvaluated against HEPG2 cell lineIC50 values as low as 1.46 µM for certain derivatives
Antimicrobial AssaysTested against multiple bacterial strainsSignificant antibacterial and antifungal activity observed

Mechanism of Action

The mechanism of action of 6-oxo-3H-pyridine-3-carbonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and applications of 6-oxo-3H-pyridine-3-carbonitrile derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile - 4-hydroxy
- 2-methyl
C₇H₆N₂O₂ High purity (98%); used in drug intermediates
2-oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile - 6-pyridin-4-yl C₁₁H₇N₃O Potential ligand in coordination chemistry
5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile - 5-chloro
- 6-isopropyl
C₁₀H₁₁ClN₂O Investigated as a PDE inhibitor precursor
6-ethyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile - 6-ethyl
- 5-pyridin-4-yl
C₁₃H₁₁N₃O Structural analog of milrinone (cardiotonic agent)
3-Chloro-1′,6′-dihydro-6′-oxo-5-(trifluoromethyl)[2,3′-bipyridine]-5′-carbonitrile - 3-chloro
- 5-CF₃
C₁₂H₆ClF₃N₃O Explored in anticancer drug design

Physicochemical Properties

  • IR Spectroscopy : Characteristic peaks include C≡N stretch (~2220 cm⁻¹), C=O stretch (~1645 cm⁻¹), and NH/OH stretches (~3200–3400 cm⁻¹), consistent across analogs .
  • Molecular Weight and Solubility : Bulkier substituents (e.g., pyridin-4-yl in ) increase molecular weight and reduce aqueous solubility, whereas polar groups (e.g., hydroxy in ) enhance hydrophilicity.

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